Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate
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Overview
Description
Methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is a heterocyclic compound that features both thiophene and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further reactions to introduce the thiazole ring and the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazole rings.
Scientific Research Applications
Methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Thiazole Derivatives: Compounds such as ritonavir and abafungin, which contain thiazole rings, are used as antiviral and antifungal agents.
Uniqueness
Methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is unique due to the combination of thiophene and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9N3O2S2 |
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Molecular Weight |
255.3 g/mol |
IUPAC Name |
methyl N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2S2/c1-14-9(13)12-7-6(11-8(10)16-7)5-3-2-4-15-5/h2-4H,1H3,(H2,10,11)(H,12,13) |
InChI Key |
UJQUIZQYVOIWIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(N=C(S1)N)C2=CC=CS2 |
Origin of Product |
United States |
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